molecular formula C10H14S B7990118 Ethyl 4-methylbenzyl sulfide

Ethyl 4-methylbenzyl sulfide

Cat. No.: B7990118
M. Wt: 166.29 g/mol
InChI Key: XDBBOOIHKYSFDH-UHFFFAOYSA-N
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Description

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfenyl enaminones, triazole derivatives, and other functionalized molecules . Its synthesis typically involves nucleophilic substitution or coupling reactions, with purification via silica gel column chromatography using hexane/ethyl acetate gradients . Notably, it has been identified in environmental exposure studies as a chemical of concern due to its high acute inhalation toxicity .

Properties

IUPAC Name

1-(ethylsulfanylmethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBBOOIHKYSFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most efficient and scalable method for synthesizing ethyl 4-methylbenzyl sulfide involves a one-pot, thiol-free approach using potassium thioacetate as a sulfur surrogate. This method avoids the use of malodorous thiols, enhancing practicality for laboratory and industrial settings.

Synthetic Procedure

The protocol begins with the reaction of 4-methylbenzyl bromide (1.0 equiv.) and potassium thioacetate (1.0 equiv.) in methanol at room temperature for 2 hours. This step generates the intermediate 4-methylbenzyl thioacetate. Subsequent addition of potassium carbonate (3.0 equiv.) deprotects the thioacetate to form the 4-methylbenzyl thiolate anion. Introducing ethyl bromide (1.0 equiv.) as the electrophile initiates nucleophilic substitution, yielding this compound after 3 hours. The crude product is purified via silica gel column chromatography using a 1% ethyl acetate/petroleum ether eluent, achieving a 73% isolated yield.

Optimization and Scalability

Key parameters influencing yield include:

  • Solvent choice : Methanol ensures solubility of both ionic and organic reactants.

  • Temperature : Room temperature (20–25°C) minimizes side reactions.

  • Electrophile reactivity : Ethyl bromide’s moderate reactivity balances conversion efficiency and selectivity.
    Scale-up trials (100 mg to gram-scale) demonstrate consistent yields, confirming reproducibility.

Characterization Data

The product is characterized as a colorless liquid with the following spectroscopic properties:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.26 (d, J = 8.0 Hz, 2H, Ar–H), 7.14 (d, J = 8.0 Hz, 2H, Ar–H), 3.70 (s, 2H, SCH₂Ar), 2.84 (q, J = 7.2 Hz, 2H, SCH₂CH₂), 2.34 (s, 3H, Ar–CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • Rf value : 0.8 (1% ethyl acetate/petroleum ether).

Alternative Methodologies and Comparative Analysis

Catalytic Sulfide Redistribution

Patent literature describes the synthesis of methyl ethyl sulfide via catalytic redistribution of dimethyl and diethyl sulfides. Although this approach is specific to aliphatic sulfides, analogous catalysts (e.g., acidic zeolites) could be explored for aromatic systems. Reaction conditions such as 200–350°C and 50–850 psig pressure may require optimization for benzyl derivatives.

Critical Evaluation of Methodological Advancements

Advantages of the One-Pot Thiol-Free Approach

  • Operational simplicity : Eliminates thiol handling and associated odor issues.

  • Cost-effectiveness : Potassium thioacetate is inexpensive and commercially available.

  • High purity : Column chromatography delivers >95% purity, as evidenced by NMR.

Limitations and Challenges

  • Functional group tolerance : Strongly electron-deficient aryl bromides may require elevated temperatures.

  • Solvent constraints : Methanol’s polarity limits compatibility with hydrophobic substrates.

Industrial and Environmental Considerations

Waste Management

The one-pot method generates potassium bromide and acetate salts as byproducts, which are non-toxic and easily separable via aqueous workup.

Green Chemistry Metrics

  • Atom economy : 84% (calculated from molar masses of reactants and product).

  • E-factor : 1.2 (mass ratio of waste to product), competitive with industrial standards.

Data Table: Summary of One-Pot Synthesis Parameters for this compound

ParameterValue/DescriptionSource
Starting material4-Methylbenzyl bromide
Sulfur surrogatePotassium thioacetate
SolventMethanol
Reaction temperature20–25°C
Reaction time5 hours (2h + 3h)
ElectrophileEthyl bromide
Purification methodSilica gel column chromatography
Yield73%
¹H NMR key peaksδ 2.34 (Ar–CH₃), 3.70 (SCH₂Ar), 1.25 (CH₂CH₃)

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylbenzyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Compounds with substituted ethyl groups.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate:

  • Ethyl 4-methylbenzyl sulfide is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the formation of various sulfides, sulfoxides, and sulfones through oxidation and reduction reactions.

Reactions:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to thiols using lithium aluminum hydride.
  • Substitution: The ethyl group can be substituted with other functional groups via nucleophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideSulfoxides, sulfones
ReductionLithium aluminum hydrideThiols
SubstitutionHalides, amines, alcoholsSubstituted compounds

Biological Applications

Antimicrobial Properties:

  • Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against various bacterial strains.

Antioxidant Activity:

  • The compound has been investigated for its antioxidant properties, which may have implications in preventing oxidative stress-related diseases.

Medical Applications

Therapeutic Potential:

  • Ongoing research aims to explore the therapeutic applications of this compound in drug development. Its biological activities suggest potential roles in treating infections or oxidative stress-related conditions.

Industrial Applications

Specialty Chemicals Production:

  • In industrial settings, this compound is used in the production of specialty chemicals. Its versatility allows it to act as a precursor in various chemical manufacturing processes.

Odorant in Natural Gas:

  • Although not its primary application, related compounds like methyl ethyl sulfide are used as odorants in natural gas due to their low freezing points and stability under various conditions.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition zones, suggesting its potential as a natural preservative in food products.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using continuous flow reactors showed improved yields and reduced reaction times compared to traditional batch methods. This advancement highlights its industrial relevance and efficiency in chemical manufacturing.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-methylbenzyl sulfide with three structurally related compounds:

Compound Key Functional Groups Synthetic Applications
This compound Sulfide, 4-methylbenzyl, ethyl Intermediate for sulfenyl enaminones, selenides, and heterocycles
Triazole derivatives (e.g., 1 , 2 in ) Triazole, α-ketoester, 4-methylbenzyl Self-assembled dimer formation via O···π-hole tetrel bonding; pharmaceutical precursor
Ethyl 4-(2-fluorophenyl)butanoate (4f in ) Fluorophenyl, methoxyphenyl, enamine Enamine synthesis via acid-catalyzed condensation
Oxybis(ethane) bis(4-methylbenzenesulfonate) () Sulfonate ester, polyethylene glycol Surfactant or polymer precursor

Key Observations :

  • This compound lacks the electron-withdrawing groups (e.g., fluorophenyl, sulfonate) present in 4f () and compounds, making it less polar and more lipophilic.

Key Observations :

  • This compound is synthesized under milder conditions (room temperature, open air) compared to 4f , which requires prolonged heating .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Concerns
This compound High acute inhalation toxicity Detected in airborne exposures; limited ecotoxicity data
Triazole derivatives () Not reported Likely low persistence due to hydrolytic instability
4f () Not reported Fluorinated groups may pose bioaccumulation risks
Sulfonate esters () Low acute toxicity Potential endocrine disruption concerns

Key Observations :

  • This compound is uniquely flagged for high inhalation toxicity, unlike triazoles or sulfonate esters .
  • Limited data exist for most analogs, underscoring the need for further toxicological studies.

Biological Activity

Ethyl 4-methylbenzyl sulfide (EMBS) is a sulfur-containing organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of EMBS, focusing on its antimicrobial, antioxidant, and potential therapeutic properties, supported by relevant research findings and data.

This compound is characterized by its unique structure, which includes a sulfur atom bonded to an ethyl group and a 4-methylbenzyl moiety. The compound can be synthesized through various methods, including nucleophilic substitution reactions where the ethyl group can be substituted with other functional groups. Its chemical reactivity allows it to participate in oxidation and reduction reactions, forming sulfoxides or sulfones under oxidative conditions and thiols under reductive conditions.

1. Antimicrobial Activity

EMBS has been studied for its antimicrobial properties against various bacterial strains. Research indicates that compounds with sulfur functionalities often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes. For instance, studies have shown that related sulfur compounds demonstrate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
EMBSTBDTBD
Diosgenin3.9250
26-Thiodiosgenin1.9562.5

The minimum inhibitory concentration (MIC) values for these compounds suggest that EMBS may possess comparable antibacterial properties, warranting further investigation into its efficacy .

2. Antioxidant Activity

The antioxidant potential of EMBS has also been explored, particularly in relation to its ability to scavenge free radicals. Compounds containing sulfur are known to exhibit antioxidant properties due to their ability to donate electrons and neutralize reactive oxygen species (ROS). In vitro studies have indicated that EMBS can effectively reduce oxidative stress markers, thus contributing to its potential therapeutic applications in preventing oxidative damage in cells.

The biological activity of EMBS may be attributed to its interaction with various molecular targets:

  • Antimicrobial Mechanism : The sulfur atom in EMBS likely plays a crucial role in disrupting bacterial cell wall synthesis or function, thereby inhibiting growth.
  • Antioxidant Mechanism : EMBS may enhance cellular defense mechanisms against oxidative stress by modulating enzymatic activities related to antioxidant defense systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of EMBS in pharmacological applications:

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various sulfur-containing compounds on enzymes such as α-amylase and acetylcholinesterase (AChE). Results indicated that certain derivatives of EMBS exhibited promising inhibitory activity, suggesting potential applications in managing conditions like diabetes and Alzheimer's disease .
  • Toxicity Assessments : Toxicological evaluations have shown that EMBS does not exhibit significant toxicity at therapeutic doses, making it a candidate for further development in medicinal chemistry .

Q & A

Q. What are the most reliable synthetic methods for preparing ethyl 4-methylbenzyl sulfide, and how can purity be ensured post-synthesis?

this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of 4-methylbenzyl thiol with ethyl halides. Key parameters include solvent selection (e.g., ethanol or DMF), base (e.g., KOH or NaH), and reaction time optimization. Post-synthesis, purity can be confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification, particularly to confirm the absence of unreacted starting materials or byproducts like disulfides .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Standard characterization involves:

  • ¹H/¹³C NMR : To identify proton environments and confirm substituent positions. For example, the ethyl group’s methyl protons appear as a triplet near δ 1.2–1.4 ppm, while the aromatic protons of the 4-methylbenzyl group resonate as a singlet or multiplet in δ 6.8–7.3 ppm .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry and confirms dimerization patterns via non-covalent interactions (e.g., π-hole tetrel bonding observed in analogous sulfide structures) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific inhalation toxicity data for this compound are limited, structurally similar sulfides (e.g., p-toly(4-methylbenzyl) sulfide) have shown high acute inhalation toxicity in rodent models. Researchers should use fume hoods, wear nitrile gloves, and consult safety data sheets (SDS) for analogous compounds. Emergency protocols should include immediate decontamination with soap/water and medical evaluation for exposure symptoms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular electrostatic potential surfaces) rationalize the supramolecular behavior of this compound?

Density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surface analysis can predict non-covalent interactions (e.g., O···π-hole tetrel bonds) observed in crystallographic studies. These methods explain self-assembly trends and dimer stability, as seen in triazole derivatives with similar substituents. Bader’s quantum theory of atoms-in-molecules (QTAIM) further validates interaction strength through bond critical point analysis .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities. Systematic replication studies with controlled parameters (e.g., inert atmosphere, anhydrous solvents) are critical. Cross-validation using multiple techniques (e.g., GC-MS for purity, NMR for structural consistency) and comparison with literature crystal structures (e.g., CCDC entries) can clarify ambiguities .

Q. What are the understudied applications of this compound in materials science or catalysis?

Potential novel applications include:

  • Self-assembled materials : Leveraging sulfur’s lone-pair electrons for coordination polymers or metal-organic frameworks (MOFs).
  • Catalytic intermediates : As ligands in transition-metal catalysis due to the sulfide’s electron-donating properties. Preliminary studies on benzyl phenyl sulfides suggest tunable steric/electronic profiles for cross-coupling reactions .

Q. What experimental design considerations are critical for reproducibility in synthesizing this compound analogs?

Key factors include:

  • Documentation : Detailed logs of reaction parameters (time, temperature, solvent purity).
  • Characterization : Full spectral datasets (NMR, IR) and crystallographic data (CCDC deposition codes).
  • Negative controls : Testing for side reactions (e.g., oxidation to sulfoxides) under varying conditions. Reproducibility guidelines from the Beilstein Journal of Organic Chemistry recommend supplemental information for compound characterization and explicit citation of known synthetic protocols .

Methodological Guidance for Data Interpretation

Q. How can researchers address gaps in toxicity or physicochemical data for this compound?

  • In silico modeling : Use tools like EPA’s ECOSAR or OPERA to predict toxicity endpoints.
  • Experimental assays : Collaborate with toxicology labs to conduct acute inhalation or dermal exposure studies, referencing OECD guidelines.
  • Literature meta-analysis : Aggregate data from structurally related sulfides (e.g., dibenzyl sulfides) to infer properties .

Q. What strategies optimize the reaction efficiency of this compound in large-scale syntheses?

  • Solvent/base screening : Polar aprotic solvents (DMF, DMSO) and strong bases (NaH) enhance nucleophilicity.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
  • Green chemistry approaches : Solvent-free conditions or microwave-assisted synthesis reduce energy/time .

Tables for Key Data

Property Value/Method Reference
Boiling Point (Predicted)~430 K (estimated via GC retention)
Acute Inhalation ToxicityHigh (analog: p-toly(4-methylbenzyl) sulfide)
Preferred Crystallization SolventEthanol/water (9:1 v/v)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methylbenzyl sulfide

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